VDR agonist 2
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Overview
Description
Vitamin D receptor agonist 2 is a compound that interacts with the vitamin D receptor, a member of the nuclear receptor family. The vitamin D receptor plays a crucial role in regulating the expression of genes related to calcium homeostasis, cell differentiation, proliferation, and immunomodulation . Vitamin D receptor agonist 2 is designed to mimic the effects of natural ligands like calcitriol, the active form of vitamin D3, and is used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D receptor agonist 2 typically involves the modification of the seco-steroidal structure of vitamin D. One common method includes the hydroxylation of vitamin D3 at specific positions to produce the active form. The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of vitamin D receptor agonist 2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, including crystallization and chromatography, to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions
Vitamin D receptor agonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of specific functional groups to enhance activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity .
Major Products Formed
The major products formed from these reactions are hydroxylated derivatives of vitamin D3, which exhibit enhanced binding affinity to the vitamin D receptor .
Scientific Research Applications
Vitamin D receptor agonist 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of vitamin D analogs.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored as a therapeutic agent for conditions like osteoporosis, cancer, and autoimmune diseases.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mechanism of Action
Vitamin D receptor agonist 2 exerts its effects by binding to the ligand-binding domain of the vitamin D receptor. This binding induces a conformational change in the receptor, allowing it to interact with coactivators and corepressors. The activated receptor then binds to specific DNA sequences, regulating the transcription of target genes involved in calcium homeostasis, cell proliferation, and immune response .
Comparison with Similar Compounds
Similar Compounds
Calcitriol: The natural active form of vitamin D3.
Ercalcitriol: A synthetic analog of vitamin D2.
Lithocholic Acid: An endogenous agonist of the vitamin D receptor.
Uniqueness
Vitamin D receptor agonist 2 is unique in its ability to selectively modulate the activity of the vitamin D receptor with reduced calcemic effects compared to natural ligands like calcitriol. This makes it a promising candidate for therapeutic applications where hypercalcemia is a concern .
Properties
Molecular Formula |
C20H21F3O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-4-[(E)-2-[4-(4,4,4-trifluorobutoxy)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C20H21F3O3/c21-20(22,23)10-1-11-26-19-8-5-15(6-9-19)2-3-16-4-7-17(13-24)18(12-16)14-25/h2-9,12,24-25H,1,10-11,13-14H2/b3-2+ |
InChI Key |
CTQPTDABPZGABD-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F |
Origin of Product |
United States |
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